(R)-N-ethyl-N-(2-(3-methoxypropyl)-1,1-dioxido-6-sulfamoyl-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-yl)acetamide
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Overview
Description
®-N-ethyl-N-(2-(3-methoxypropyl)-1,1-dioxido-6-sulfamoyl-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-yl)acetamide is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its unique structure, which includes a thieno[3,2-e][1,2]thiazine ring system, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of ®-N-ethyl-N-(2-(3-methoxypropyl)-1,1-dioxido-6-sulfamoyl-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-yl)acetamide involves several steps. One of the methods includes the protection of the keto group in 3-acetyl thiophene with 2,2-dimethyl-1,3-propanediol in the presence of hydrogen chloride gas and concentrated sulfuric acid to form 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene . This intermediate undergoes further reactions, including the formation of a sulfonamide group at C-2 using n-butyllithium in hexane followed by reaction with sulfur dioxide gas and hydroxylamine-O-sulfonic acid . The final steps involve deprotection and further functionalization to yield the target compound.
Chemical Reactions Analysis
®-N-ethyl-N-(2-(3-methoxypropyl)-1,1-dioxido-6-sulfamoyl-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs, particularly as a carbonic anhydrase inhibitor, which is useful in treating conditions like glaucoma.
Biological Studies: The compound is studied for its interactions with various enzymes and proteins, providing insights into its mechanism of action.
Industrial Applications: It is used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of ®-N-ethyl-N-(2-(3-methoxypropyl)-1,1-dioxido-6-sulfamoyl-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-yl)acetamide involves its role as a carbonic anhydrase inhibitor. It binds to the active site of the enzyme, inhibiting its activity and thereby reducing the production of aqueous humor in the eye, which helps in lowering intraocular pressure .
Comparison with Similar Compounds
Similar compounds include:
Brinzolamide: Another carbonic anhydrase inhibitor with a similar thieno[3,2-e][1,2]thiazine structure.
Dorzolamide: A sulfonamide derivative used in the treatment of glaucoma.
Acetazolamide: A simpler sulfonamide-based carbonic anhydrase inhibitor. The uniqueness of ®-N-ethyl-N-(2-(3-methoxypropyl)-1,1-dioxido-6-sulfamoyl-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-yl)acetamide lies in its specific structural modifications, which enhance its binding affinity and specificity towards carbonic anhydrase.
Properties
Molecular Formula |
C14H23N3O6S3 |
---|---|
Molecular Weight |
425.6 g/mol |
IUPAC Name |
N-ethyl-N-[(4R)-2-(3-methoxypropyl)-1,1-dioxo-6-sulfamoyl-3,4-dihydrothieno[3,2-e]thiazin-4-yl]acetamide |
InChI |
InChI=1S/C14H23N3O6S3/c1-4-17(10(2)18)12-9-16(6-5-7-23-3)26(21,22)14-11(12)8-13(24-14)25(15,19)20/h8,12H,4-7,9H2,1-3H3,(H2,15,19,20)/t12-/m0/s1 |
InChI Key |
UPKBKYQWORUHMY-LBPRGKRZSA-N |
Isomeric SMILES |
CCN([C@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC)C(=O)C |
Canonical SMILES |
CCN(C1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC)C(=O)C |
Origin of Product |
United States |
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